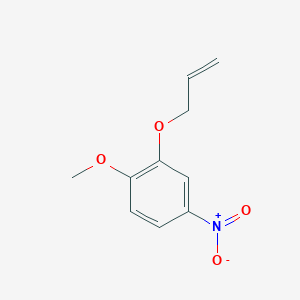

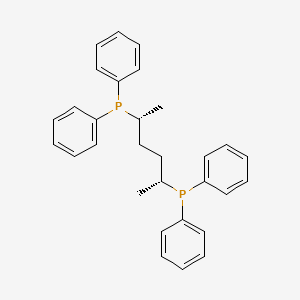

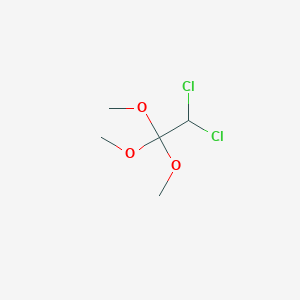

![molecular formula C6H9ClN2 B3322152 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride CAS No. 1421939-67-4](/img/structure/B3322152.png)

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride

Übersicht

Beschreibung

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is given by the InChI code: 1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H .Chemical Reactions Analysis

The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, another derivative, is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical And Chemical Properties Analysis

The physical form of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is a light yellow solid . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Anti-Obesity Effects

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride exhibits pharmacological properties as a triple uptake inhibitor, impacting norepinephrine, serotonin, and dopamine transporters. This compound, identified as DOV 21947, has shown efficacy in reducing body weight and plasma triglyceride levels in rodent models of diet-induced obesity (DIO). Specifically, DOV 21947 administration led to significant weight loss attributed to the reduction of white adipose tissue in retroperitoneal and mesenteric depots. Although it temporarily decreased food intake in DIO rats, this effect normalized after continued treatment. Notably, DOV 21947 did not significantly alter vital organ functions, indicating a specific and sustained anti-obesity action without adverse effects on motor activity, cardiovascular parameters, or body temperature in the studied animal models (Tizzano et al., 2008).

Metabolism and Disposition in Animal Models

The pharmacokinetics, disposition, and metabolism of 3-Azabicyclo[3.1.0]hexane derivatives, such as bicifadine, have been extensively studied in mice, rats, and monkeys. Bicifadine is a non-narcotic analgesic effective in various acute and chronic pain models. Studies revealed that bicifadine is well absorbed across species, with oral bioavailability ranging from moderate to high. The metabolism of bicifadine involves extensive biotransformation, resulting in various metabolites, including lactam, lactam acid, and acid metabolites, predominantly excreted via urine and feces. These findings underscore the compound's extensive metabolism and the role of its metabolites in its pharmacological activity. Notably, the lactam acid emerged as a major metabolite across the studied species, indicating a consistent metabolic pathway (Musick et al., 2008).

Safety And Hazards

The safety information for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Several precautionary statements are also provided, including P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Zukünftige Richtungen

The future directions for the use of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride and its derivatives could involve further exploration of their potential therapeutic applications. For instance, the mu opioid receptor antagonist CP-866,087 is one of the derivatives that can be synthesized from 3-azabicyclo[3.1.0]hexane .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMFELHNPKHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

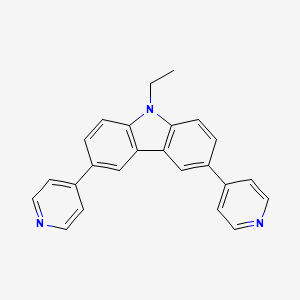

![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)

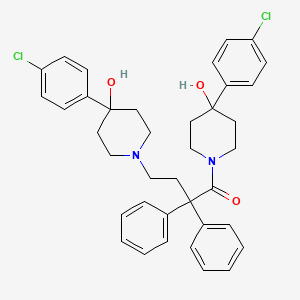

![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)

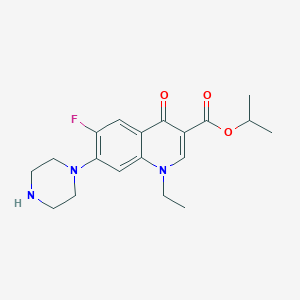

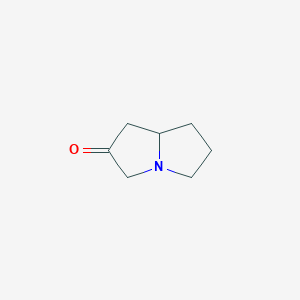

![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)